13-(2,2,2-Trifluoroacetyl)-5,6-benzo-1,4,7,10-tetraoxa-13-azacyclopentadec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl and benzotetraoxazacyclopentadecin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoroacetic acid, trifluoroethanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The benzotetraoxazacyclopentadecin ring may also contribute to the compound’s overall bioactivity by stabilizing its interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoromethyl group, used in various chemical syntheses.
2,2,2-Trifluoroethanol: Known for its use as a solvent and reagent in organic chemistry.
2,2,2-Trifluoroacetophenone: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE stands out due to its complex structure, which combines a trifluoromethyl group with a benzotetraoxazacyclopentadecin ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20F3NO5 |
---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)ethanone |
InChI |
InChI=1S/C16H20F3NO5/c17-16(18,19)15(21)20-5-7-22-9-11-24-13-3-1-2-4-14(13)25-12-10-23-8-6-20/h1-4H,5-12H2 |
InChI Key |
HIFANQULVAUTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.